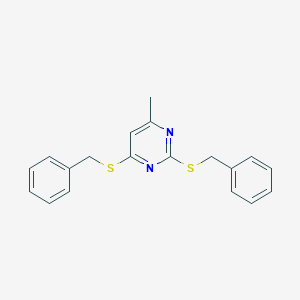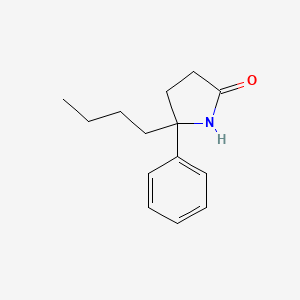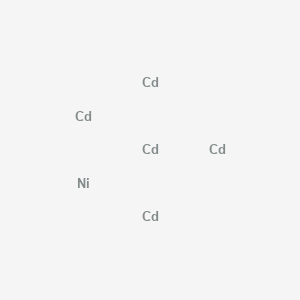
Cadmium;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The cadmium nickel compound is a combination of cadmium and nickel elements. Cadmium is a soft, bluish-white metal that is often found alongside zinc ores . Nickel is a silvery-white metal known for its high corrosion resistance and ability to withstand extreme temperatures. The cadmium nickel compound is primarily known for its use in nickel-cadmium batteries, which are widely used in various applications due to their high energy density and long cycle life .
Synthetic Routes and Reaction Conditions:
Homogeneous Precipitation Method: Cadmium carbonate particles are prepared by homogeneous precipitation from an aqueous solution containing urea and cadmium sulfate.
Extraction and Separation: Cadmium and nickel can be extracted and separated from sulfuric acid solutions using salts of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and amines.
Industrial Production Methods:
Electrolytic Process: In the industrial production of cadmium, zinc sulfide ores are roasted to convert them into zinc oxide, during which cadmium becomes concentrated in the fumes.
Calcination Process: The as-prepared cadmium carbonate particles and nickel hydroxy carbonate coating precursors are converted into their oxide forms by calcination at 700°C.
Types of Reactions:
Oxidation: Cadmium and nickel can undergo oxidation reactions.
Reduction: During the charging process of nickel-cadmium batteries, cadmium hydroxide is reduced to metallic cadmium.
Substitution: Cadmium and nickel can participate in substitution reactions, particularly in the context of battery recycling and metal recovery.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and other oxidizing agents can be used to oxidize cadmium and nickel compounds.
Reducing Agents: Hydrogen and other reducing agents can be used to reduce cadmium and nickel compounds.
Major Products Formed:
Cadmium Oxide: Formed from the oxidation of cadmium hydroxide.
Nickel Hydroxy Carbonate: Formed during the coating process of cadmium carbonate particles.
Chemistry:
Catalysts: Cadmium and nickel compounds are used as catalysts in various chemical reactions.
Pigments: Cadmium compounds are used in pigments for their brilliant colors.
Biology and Medicine:
Toxicity Studies: Cadmium is studied for its toxic effects on human health and the environment.
Industry:
作用机制
The cadmium nickel compound exerts its effects through various molecular targets and pathways:
Redox Reactions: In nickel-cadmium batteries, cadmium undergoes redox reactions, changing its oxidation state from 0 to 2+ during discharge and vice versa during charging.
Reactive Oxygen Species (ROS) Generation: Cadmium exposure generates ROS, promoting an inflammatory microenvironment and facilitating malignant transformations.
相似化合物的比较
Nickel-Metal Hydride (NiMH) Batteries: Compared to nickel-cadmium batteries, nickel-metal hydride batteries have a higher energy density and are less toxic.
Lithium-Ion Batteries: These batteries have a higher energy density and longer cycle life compared to nickel-cadmium batteries but are more expensive.
Uniqueness:
属性
CAS 编号 |
12515-19-4 |
|---|---|
分子式 |
Cd5Ni |
分子量 |
620.8 g/mol |
IUPAC 名称 |
cadmium;nickel |
InChI |
InChI=1S/5Cd.Ni |
InChI 键 |
YSTHBVQTAJBQES-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Cd].[Cd].[Cd].[Cd].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetic acid](/img/structure/B14725083.png)
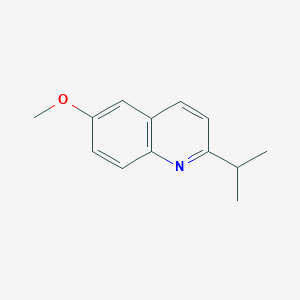
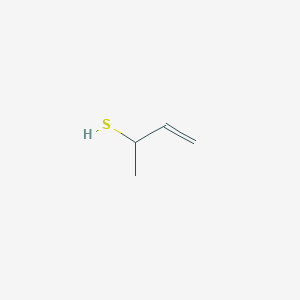
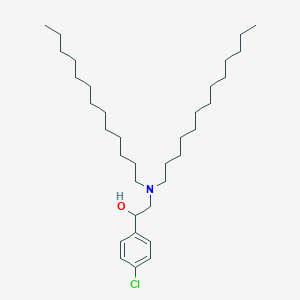


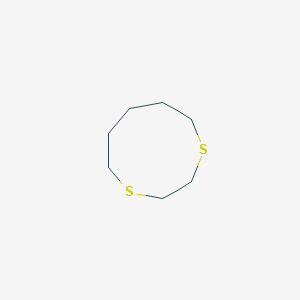
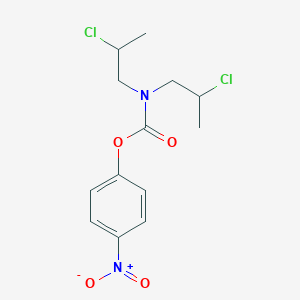
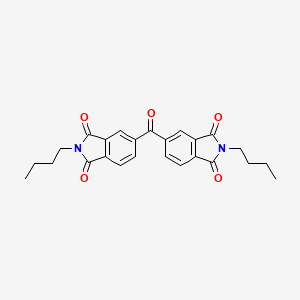
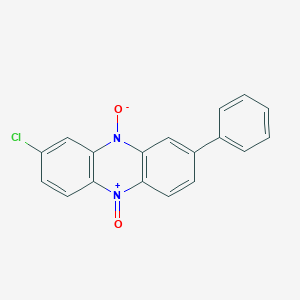
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
